Boc-Nalpha-methyl-N-im-trityl-L-histidine
Overview
Description
Boc-Nalpha-methyl-N-im-trityl-L-histidine is a derivative of the natural amino acid L-histidineThis compound is widely used in the fields of chemistry and biochemistry, particularly in peptide synthesis and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Nalpha-methyl-N-im-trityl-L-histidine typically involves the protection of the amino and imidazole groups of L-histidine. The process begins with the methylation of the alpha-amino group, followed by the introduction of the Boc protecting group. The final step involves the tritylation of the imidazole ring. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Boc-Nalpha-methyl-N-im-trityl-L-histidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and trityl protecting groups under acidic conditions.
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while the trityl group can be removed using dilute acids.
Substitution: Nucleophiles such as amines and thiols can react with the imidazole ring under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include deprotected histidine derivatives, substituted imidazole compounds, and oxidized or reduced histidine analogs .
Scientific Research Applications
Boc-Nalpha-methyl-N-im-trityl-L-histidine has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block to increase the solubility and stability of peptides.
Drug Discovery: Employed in the development of peptide-based drugs.
Biological Studies: Utilized as a tool for studying protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of Boc-Nalpha-methyl-N-im-trityl-L-histidine primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the trityl group protects the imidazole ring. These protecting groups can be selectively removed under mild conditions, allowing for the incorporation of this compound into complex molecules. The molecular targets and pathways involved include the amino and imidazole groups of histidine, which participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Nalpha-methyl-N-im-trityl-L-histidine: Similar to Boc-Nalpha-methyl-N-im-trityl-L-histidine but uses the Fmoc (fluorenylmethyloxycarbonyl) protecting group.
Boc-Nalpha-methyl-L-histidine: Lacks the trityl group, making it less stable but easier to deprotect.
Trityl-L-histidine: Uses only the trityl group for protection, suitable for specific synthetic applications.
Uniqueness
This compound is unique due to its dual protection strategy, which provides both stability and selective deprotection options. This makes it highly versatile for complex peptide synthesis and other biochemical applications .
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O4/c1-30(2,3)38-29(37)33(4)27(28(35)36)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,35,36)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXYPSNTJGPVOJ-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147241 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-1-(triphenylmethyl)-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217610-35-9 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-1-(triphenylmethyl)-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217610-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-1-(triphenylmethyl)-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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